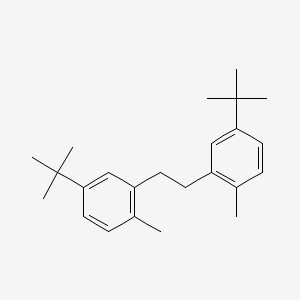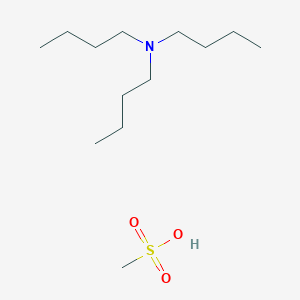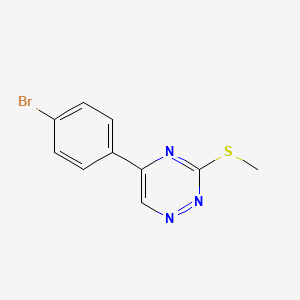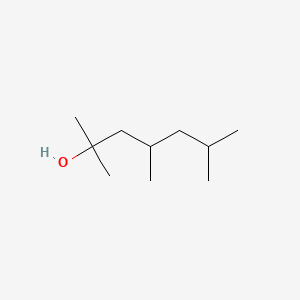
2,4,6-Trimethylheptan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethylheptan-2-ol is an organic compound with the molecular formula C10H22O. It is a branched alcohol, characterized by the presence of three methyl groups attached to a heptane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-Trimethylheptan-2-ol can be synthesized through several methods. One common approach involves the alkylation of 2-heptanol with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding ketone, 2,4,6-trimethylheptan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trimethylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2,4,6-trimethylheptan-2-one, using oxidizing agents like chromic acid or potassium permanganate.
Reduction: It can be reduced to form the corresponding alkane, 2,4,6-trimethylheptane, using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 2,4,6-Trimethylheptan-2-one.
Reduction: 2,4,6-Trimethylheptane.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethylheptan-2-ol has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethylheptan-2-ol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and cellular membranes, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and membrane fluidity.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethylheptan-2-ol can be compared with other similar compounds, such as:
2,4,6-Trimethylheptane: A hydrocarbon with a similar structure but lacking the hydroxyl group.
2,4,6-Trimethylheptan-2-one: The corresponding ketone, which differs by the presence of a carbonyl group instead of a hydroxyl group.
2,4,6-Trimethylheptanoic acid: An acid derivative with a carboxyl group.
These compounds share structural similarities but differ in their functional groups, leading to distinct chemical and physical properties. The presence of the hydroxyl group in this compound makes it more reactive in certain chemical reactions and provides unique solubility and polarity characteristics.
Eigenschaften
CAS-Nummer |
66256-47-1 |
|---|---|
Molekularformel |
C10H22O |
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
2,4,6-trimethylheptan-2-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-9(3)7-10(4,5)11/h8-9,11H,6-7H2,1-5H3 |
InChI-Schlüssel |
VUZHXHGZVRACMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)CC(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


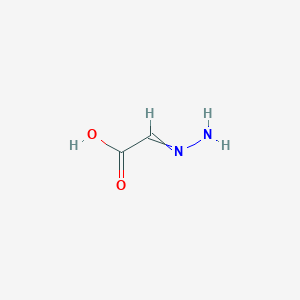

![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)
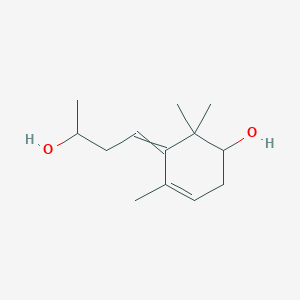
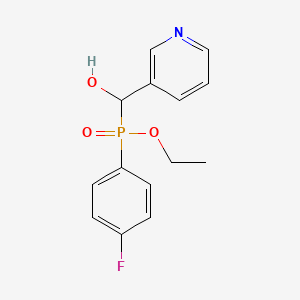

![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)
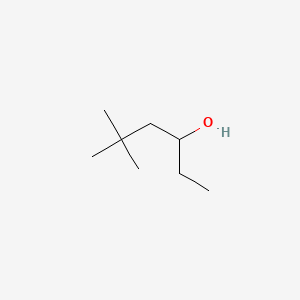

![3-[(2,5-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14481557.png)

